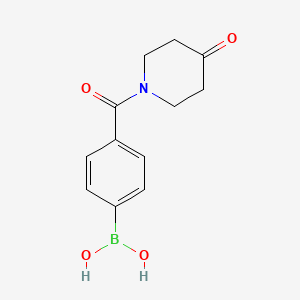

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAPQNNEMPKYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(=O)CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394920 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-23-9 | |

| Record name | B-[4-[(4-Oxo-1-piperidinyl)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound and its closely related analogs are summarized in the tables below for easy comparison.

Table 1: Physicochemical Data for this compound and Analogs

| Property | This compound | (4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid |

| CAS Number | 850568-23-9[1] | 1704080-21-6[2] | 389621-81-2[3] |

| Molecular Formula | C12H14BNO4[4] | C12H13BClNO4[5] | C11H14BNO3[3] |

| Molecular Weight | 247.06 g/mol | 281.50 g/mol [5] | 219.05 g/mol [3] |

| Melting Point | Not available | Not available | 136 - 140 °C[3] |

| Boiling Point | Not available | 558.8±60.0 °C (Predicted) | Not available |

| Density | Not available | 1.42±0.1 g/cm3 (Predicted) | Not available |

| pKa | Estimated ~8.7-9.6 | 7.85±0.10 (Predicted) | Not available |

| Appearance | Not available | Not available | White to light yellow crystalline powder[3] |

Table 2: Solubility Profile of Phenylboronic Acids

| Solvent Type | General Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature of the boronic acid and amide functionalities allows for favorable interactions. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Hydrogen bonding capabilities of the solvent can solvate the molecule. |

| Ethers (e.g., Diethyl ether, THF) | Moderate | Phenylboronic acid itself shows high solubility in ethers. |

| Ketones (e.g., Acetone) | High | Phenylboronic acid exhibits high solubility in ketones. |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | The organic backbone of the molecule allows for some solubility. |

| Water | Low to Moderate | The presence of the boronic acid group provides some water solubility, though the overall molecule has significant nonpolar character. |

| Nonpolar Hydrocarbons (e.g., Hexane, Toluene) | Very Low | The polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Synthesis and Purification

The primary route for the synthesis of this compound is through the amide coupling of 4-carboxyphenylboronic acid and 4-oxopiperidine.

Experimental Protocol: Amide Coupling Synthesis

This protocol is adapted from standard amide bond formation procedures.[6]

Materials:

-

4-Carboxyphenylboronic acid

-

4-Oxopiperidine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

-

1-Hydroxybenzotriazole (HOBt)[6]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) and 4-oxopiperidine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (2.2 eq) at room temperature.

-

Add HOBt (0.1 eq) and EDC (1.2 eq) to the reaction mixture.[6]

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Purification and Characterization

Purification:

-

Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a standard method for purifying boronic acids and their derivatives.

-

Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the aromatic protons, the piperidine ring protons, and the carbonyl carbon.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) is a common starting point for the analysis of arylboronic acids.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways have been directly elucidated for this compound, the structural motifs present in the molecule suggest potential areas of biological activity.

Enzyme Inhibition:

Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases and β-lactamases.[7][8] The boronic acid moiety can form a covalent, yet reversible, bond with the active site serine residue of these enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.

The piperidine moiety is a common scaffold in medicinal chemistry and is present in numerous approved drugs targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[9] The 4-oxopiperidine in particular can serve as a versatile synthetic handle for further structural modifications.

Drug Development Context:

The combination of a phenylboronic acid, a known pharmacophore for enzyme inhibition, with a piperidine ring, a privileged scaffold in drug discovery, makes this compound an interesting candidate for screening in various biological assays, particularly those related to cancer and infectious diseases where serine proteases and β-lactamases are relevant targets.[3][10]

Conclusion

This compound is a synthetically accessible compound with physicochemical properties that make it amenable to further investigation in drug discovery and chemical biology. Its structural features suggest a potential for enzyme inhibition, warranting its inclusion in screening libraries against targets such as serine proteases and β-lactamases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for their specific research needs.

References

- 1. This compound 850568-23-9 [ruichubio.com]

- 2. (4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | 1704080-21-6 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Disclaimer: Publicly available, experimentally verified ¹H and ¹³C NMR spectral data for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is limited. The data presented herein is a combination of predicted values based on the chemical structure and typical values for similar functional groups, intended to serve as a reference guide for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on standard NMR principles and data from analogous structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (ortho to boronic acid) | 7.9 - 8.1 | Doublet | 2H |

| Phenyl H (ortho to carbonyl) | 7.4 - 7.6 | Doublet | 2H |

| Piperidine H (adjacent to N) | 3.8 - 4.0 | Triplet | 4H |

| Piperidine H (adjacent to C=O) | 2.5 - 2.7 | Triplet | 4H |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (attached to B) | 130 - 135 (broad) |

| Phenyl C (ortho to boronic acid) | 134 - 136 |

| Phenyl C (ortho to carbonyl) | 127 - 129 |

| Phenyl C (attached to C=O) | 138 - 142 |

| Carbonyl C (amide) | 168 - 172 |

| Piperidine C (adjacent to N) | 40 - 45 |

| Piperidine C (adjacent to C=O) | 40 - 45 |

| Carbonyl C (ketone) | 205 - 210 |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to the potential for exchange of the acidic protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2 NMR Data Acquisition

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are usually adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylboronic Acid Derivatives

Disclaimer: As of December 2025, a public domain crystal structure for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is not available. This guide will therefore focus on the detailed crystal structure analysis of a closely related and structurally characterized compound, 4-(methoxycarbonyl)phenylboronic acid , as a representative example for researchers, scientists, and drug development professionals. The methodologies and principles described are directly applicable to the analysis of similar phenylboronic acid derivatives.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a key pharmacophore, and into materials science. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for rational drug design, elucidating intermolecular interactions, and predicting solid-state properties.

This technical guide provides a comprehensive overview of the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, detailing its molecular geometry, supramolecular assembly, and the experimental protocols used for its characterization.[1][2]

Molecular Structure and Geometry

The crystal structure of 4-(methoxycarbonyl)phenylboronic acid (C₈H₉BO₄) reveals a nearly planar molecule.[1][3] The dihedral angle, or rotation, of the methoxycarbonyl group out of the plane of the benzene ring is a mere 7.70 (6)°.[1][2][3] The geometry around the boron atom is trigonal planar, with the O1—B1—O2 bond angle measuring 118.16 (9)°, which is very close to the ideal 120°.[1][3] These bond lengths and angles are consistent with those observed in similar 4-carboxyphenylboronic acid derivatives.[1][3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₉BO₄ |

| Formula Weight | 180.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.2449 |

| b (Å) | 12.0672 |

| c (Å) | 6.8598 |

| α (°) | 90 |

| β (°) | 105.1210 |

| γ (°) | 90 |

| Volume (ų) | 897.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.332 |

| R-factor (R₁) | 0.0356 |

| Data sourced from PubChem and Acta Crystallographica Section E.[4] |

Supramolecular Assembly and Crystal Packing

The crystal packing of 4-(methoxycarbonyl)phenylboronic acid is dominated by a robust network of hydrogen bonds. Molecules form inversion dimers through pairs of strong O—H⋯O hydrogen bonds between the boronic acid groups of two adjacent molecules.[1][2][3]

These dimers are further interconnected into undulating sheets parallel to the (10-2) crystallographic plane.[1][2] This linkage is achieved through additional O—H⋯O hydrogen bonds, where a boronic acid OH group of one dimer donates to the carbonyl oxygen atom of a neighboring dimer.[1][2][3] The sheets are ultimately linked to form a stable three-dimensional structure by C—H⋯π interactions and offset π–π stacking between the phenyl rings of inversion-related molecules.[1][2] The inter-centroid distance for these π–π interactions is 3.7843 (16) Å.[1]

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1A···O2ⁱ | 0.85(2) | 1.91(2) | 2.762(1) | 177(2) |

| O2—H2A···O4ⁱⁱ | 0.85(2) | 1.90(2) | 2.753(1) | 177(2) |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2. Data from Acta Crystallographica Section E. |

Below is a diagram illustrating the key intermolecular interactions that define the crystal packing.

Caption: Key intermolecular forces in the crystal lattice.

Experimental Protocols

Synthesis and Crystallization

A general synthesis for this class of compounds involves the palladium-catalyzed borylation of a corresponding aryl halide.[5]

-

Synthesis: Methyl 4-bromobenzoate is dissolved in an anhydrous solvent like THF, to which triisopropyl borate is added.[6]

-

The mixture is cooled to -78 °C, and an organolithium reagent such as n-butyllithium is added dropwise to initiate metal-halogen exchange.[6]

-

After a short reaction time, the process is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the pH is adjusted to acidic (pH 1-2) to yield the boronic acid.[6]

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified, typically by silica gel column chromatography.[1][6]

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation or vapor diffusion. For 4-(methoxycarbonyl)phenylboronic acid, crystals were obtained by layering a solution of the compound in 1% methanol in dichloromethane with hexane.[1]

Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure involves several key steps, from data collection to structure refinement.

Caption: Standard workflow for single-crystal X-ray analysis.

-

Data Collection: A suitable single crystal is mounted on a goniometer head in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series of angles. A detector, such as a CCD or CPAD, records the positions and intensities of the diffracted X-ray beams.[7][8]

-

Data Reduction: The raw diffraction images are processed. The spots (reflections) are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and scaled.[8]

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.[1] This model is then refined using full-matrix least-squares techniques against the experimental data.[1][8] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.[8]

Conclusion

The detailed structural analysis of 4-(methoxycarbonyl)phenylboronic acid provides critical insights into the solid-state behavior of this class of compounds. The interplay of strong hydrogen-bonded dimers and weaker π-stacking interactions creates a highly ordered and stable three-dimensional network. The experimental protocols outlined here represent a standard approach for the characterization of new phenylboronic acid derivatives, providing the fundamental structural data required for advanced applications in drug discovery and materials science.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 7. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Technical Guide: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid (>98% Purity) for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, quality control, and potential applications of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid with a purity greater than 98%. This reagent is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents.

Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound and its close structural analogs, meeting a minimum purity of 98%. It is advisable to contact the suppliers directly for the most current pricing and availability.

| Company Name | Product Name | CAS Number | Purity |

| RUI-CHU Bio (瑞楚生物) | This compound | 850568-23-9 | 98% |

| Rujibiotech (如吉生物科技) | This compound | 850568-23-9 | 98% |

| Weifang Yangxu Group Co., Ltd. | 3-(4-oxopiperidine-1-carbonyl)phenylboronic acid | 850567-32-7 | 99% |

| Amerigo Scientific | 3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid | 1704069-68-0 | 98% |

| Biotuva Life Sciences | 3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid | 1704069-68-0 | 98% |

Experimental Protocols

Quality Control Analysis of this compound

Ensuring the purity and identity of the starting material is critical for reproducible and reliable experimental results. The following are generalized protocols for the quality control analysis of this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the target compound from potential impurities.

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical gradient would be to start at 5-10% B and increase to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Vortex until fully dissolved.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Analysis: Inject 5-10 µL of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total peak area.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the structure of this compound.

-

¹¹B NMR Analysis: Acquire a boron NMR spectrum. This will provide information about the boron environment and can help to confirm the presence of the boronic acid functionality.[1]

-

¹³C NMR Analysis: While not always necessary for routine QC, a carbon NMR spectrum can provide further structural confirmation.

Workflow and Pathway Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and validating a chemical reagent for use in a research and development setting.

Hypothetical Signaling Pathway: Kinase Inhibition

Molecules incorporating the 4-(4-oxopiperidine-1-carbonyl)phenyl moiety are often explored as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that can become dysregulated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling cascade and the potential point of intervention for such an inhibitor.

References

Technical Guide: Stability and Storage of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The information presented is based on the general characteristics of phenylboronic acids and is intended to guide researchers in the proper handling and storage of this compound to ensure its integrity and performance in drug development and other scientific applications.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways common to arylboronic acids: hydrolysis (protodeboronation) and oxidation. The presence of the 4-oxopiperidine-1-carbonyl moiety may influence the rate of these degradation processes.

Key Degradation Pathways:

-

Hydrolysis (Protodeboronation): This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture and elevated temperatures. For many arylboronic acids, protodeboronation is slowest around a neutral pH.

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol derivative. This process can be initiated by atmospheric oxygen and oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

-

Formation of Boroxines: Like other boronic acids, this compound can undergo dehydration, particularly at elevated temperatures, to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible in the presence of water.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.

-

Container: Keep the container tightly sealed to prevent moisture absorption, as the compound is likely hygroscopic.

-

Light: Protect from direct sunlight and strong light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Quantitative Stability Data Summary

| Condition | Parameter | Recommended | Rationale |

| Storage | Temperature | 2-8 °C (Long-term) | Reduces the rate of thermal degradation and dehydration. |

| Room Temperature (Short-term) | Acceptable for short periods if protected from moisture and light. | ||

| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation. | |

| Humidity | Low (use of desiccants) | Minimizes hydrolysis and the formation of boroxines. | |

| In-Solution Stability | pH | Neutral (approx. 5-7) | Protodeboronation is generally slowest at neutral pH. |

| Solvents | Aprotic solvents (e.g., Acetonitrile, THF) | Minimizes hydrolysis prior to use in reactions. |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is crucial for quality control and ensuring the reliability of experimental results. The following are generalized protocols for common analytical techniques used for this purpose.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact this compound from its potential degradation products.

-

Objective: To quantify the purity of the compound and monitor its degradation over time under various stress conditions.

-

Instrumentation: An HPLC system with a UV detector (a Photo Diode Array detector is recommended) or a Mass Spectrometer (MS) detector.

-

Chromatographic Conditions (Starting Point):

-

Column: A C18 reversed-phase column with end-capping to minimize interactions with free silanols.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) or MS in electrospray ionization (ESI) mode.

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent, light).

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point.

-

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the qualitative and semi-quantitative monitoring of the degradation of this compound in solution.

-

Objective: To observe the disappearance of the parent compound's signals and the appearance of signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Procedure:

-

Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H and ¹¹B NMR spectrum.

-

Subject the NMR tube to the desired stress condition (e.g., heat).

-

Acquire subsequent spectra at various time intervals.

-

Integrate the signals corresponding to the parent compound and any new species to monitor the degradation process. The ¹¹B NMR will show a shift as the environment of the boron atom changes upon degradation.

-

Visualizations

The following diagrams illustrate the key concepts related to the stability and handling of this compound.

Caption: Key factors influencing the stability of the compound.

Caption: Workflow for proper storage and handling.

In-depth Technical Guide: Analysis of CAS Number 850568-23-9

An Examination of Publicly Available Data for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of publicly accessible chemical and scientific databases for the substance corresponding to CAS number 850568-23-9 has been conducted. The objective was to compile an in-depth technical guide covering its properties, safety data, experimental protocols, and relevant biological pathways. However, this extensive search yielded no specific, verifiable information for a compound with this identifier. This suggests that the CAS number may be incorrect, may have been retired, or may correspond to a substance that is not disclosed in the public domain.

Physicochemical and Safety Data

No peer-reviewed publications, safety data sheets (SDS), or entries in major chemical databases such as SciFinder, Reaxys, PubChem, or the Chemical Abstracts Service registry itself were found for CAS number 850568-23-9. Consequently, no quantitative data on properties such as molecular weight, formula, melting point, boiling point, or solubility can be provided. Similarly, no GHS hazard classifications, pictograms, precautionary statements, or toxicity data are available.

Experimental Protocols and Biological Pathways

The absence of any identified compound with the CAS number 850568-23-9 in the scientific literature precludes the possibility of detailing any experimental protocols for its synthesis, purification, or analysis. Furthermore, no information regarding its mechanism of action, pharmacological profile, or any associated signaling pathways could be retrieved. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible.

Conclusion and Recommendations

Based on the exhaustive search, it is concluded that CAS number 850568-23-9 does not correspond to a publicly documented chemical substance. Professionals seeking information on this specific CAS number are strongly advised to:

-

Verify the CAS number: Double-check the number for any typographical errors. A single digit being incorrect will lead to a failed search.

-

Consult the original source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the source to confirm its accuracy and context.

-

Consider proprietary information: The substance may be part of a proprietary library or a recently synthesized compound for which data has not yet been publicly disclosed.

Without a valid and publicly recognized chemical identifier, it is not feasible to provide the requested in-depth technical guide. Further investigation is contingent on the verification of the CAS number.

Solubility Profile of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for solubility determination and outlining the compound's role in modern drug discovery.

While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this guide furnishes a detailed experimental protocol for researchers to generate this critical data. Additionally, it presents a representative table to aid in the systematic recording of experimental findings.

Introduction to this compound

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis and medicinal chemistry. These compounds are recognized for their ability to form stable complexes with diols, making them invaluable reagents in the development of novel therapeutics and advanced materials. Phenylboronic acid derivatives are considered adaptable building blocks for creating smart biomaterials that can be used in targeted drug delivery systems.

Expected Solubility Characteristics

Based on the general solubility patterns of phenylboronic acids, the following qualitative solubility profile in common organic solvents can be anticipated for this compound:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone).

-

Moderate Solubility: Chloroform.

-

Low to Very Low Solubility: Hydrocarbons (e.g., hexane, toluene).

It is important to note that these are general expectations, and empirical determination is necessary for precise quantification.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to utilize the experimental protocol provided in this guide to generate this data. The following table is provided as a template for recording and comparing experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Isopropanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Tetrahydrofuran (THF) | 25 | HPLC | ||

| Dichloromethane (DCM) | 25 | HPLC | ||

| Chloroform | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| n-Hexane | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Dimethylformamide (DMF) | 25 | HPLC |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following is a detailed protocol that can be adapted for this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 72 hours).[1] A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[1]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualizing the Process and Application

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of phenylboronic acids in drug development.

Caption: Experimental workflow for determining thermodynamic equilibrium solubility.

Caption: Role of phenylboronic acids as building blocks in drug development.

References

Unveiling 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid: A Keystone Building Block in Medicinal Chemistry

An In-depth Guide to the Discovery and First Reported Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features, combining a phenylboronic acid moiety with a 4-oxopiperidine group, make it a versatile intermediate for creating compounds with potential therapeutic applications. This technical guide details the discovery and first reported synthesis of this compound, providing comprehensive experimental protocols and relevant data for researchers in the field.

Discovery and Context

The discovery of this compound is rooted in the broader exploration of boronic acids and their derivatives as potent enzyme inhibitors and versatile coupling partners in organic synthesis. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases, making them attractive pharmacophores in drug design. The 4-oxopiperidine motif is also a well-established structural component in many biologically active compounds, contributing to favorable pharmacokinetic properties.

The combination of these two moieties in this compound creates a bifunctional molecule with significant potential for the development of novel therapeutics. Its primary application lies in its use as a key intermediate in the synthesis of larger, more complex molecules targeting a variety of disease pathways.

First Reported Synthesis

While the exact first disclosure in a peer-reviewed journal is not readily apparent through broad searches, the synthesis of this compound and its derivatives is extensively detailed within the patent literature, highlighting its importance in industrial and pharmaceutical research. A common and representative synthetic pathway is a two-step process starting from commercially available materials.

A logical and widely applicable synthetic route involves the amidation of a boronic acid-containing benzoic acid with 4-piperidinone, or the borylation of a pre-formed amide. The following experimental protocol is a representative synthesis based on established chemical principles for this class of compounds.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Carboxyphenylboronic acid

This is a well-established procedure and the starting material is commercially available. A common method for its preparation is the carbonation of the Grignard reagent derived from 4-bromobenzaldehyde, followed by hydrolysis and oxidation.

Step 2: Amide Coupling to form this compound

This step involves the formation of an amide bond between 4-carboxyphenylboronic acid and 4-piperidinone hydrochloride.

Materials and Reagents:

-

4-Carboxyphenylboronic acid

-

4-Piperidinone hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-piperidinone hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄BNO₄ |

| Molecular Weight | 247.06 g/mol |

| CAS Number | 850568-23-9 |

| Appearance | White solid |

| Purity (typical) | >95% |

| Yield (typical) | 60-80% |

Characterization Data (Representative):

-

¹H NMR: Spectra would show characteristic peaks for the aromatic protons of the phenyl ring, the methylene protons of the piperidinone ring, and the boronic acid hydroxyl protons.

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.

Logical Relationships and Workflows

The synthesis of this compound is a clear example of a convergent synthetic strategy, where two key fragments are joined in the final steps.

The logical relationship for its application in drug discovery often follows a fragment-based approach.

Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its synthesis, achievable through standard and reliable chemical transformations, provides access to a versatile building block for the creation of novel and complex molecular architectures. This guide provides researchers with the fundamental knowledge of its synthesis and the logical framework for its application in the pursuit of new therapeutic agents. As drug discovery continues to evolve, the utility of such well-designed molecular fragments will undoubtedly continue to grow.

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly diaryl ketones and other derivatives incorporating the 4-oxopiperidine moiety, a known pharmacophore.[1]

The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups, including the carbonyl group present in the target boronic acid.[2][3] This protocol outlines a general procedure that can be adapted and optimized for specific aryl halide coupling partners.

Data Presentation: Reaction Parameters

Successful Suzuki-Miyaura couplings are dependent on the careful selection of catalyst, base, and solvent. The following table summarizes common conditions that can be employed for the coupling of this compound with various aryl halides.

| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) | 1-10 mol% | Catalyst choice can influence reaction rate and yield.[4][5] |

| Aryl Halide | Ar-Br, Ar-I, Ar-OTf | 1.0 equivalent | Aryl chlorides may require more forcing conditions or specialized catalysts.[6] |

| Boronic Acid | This compound | 1.1-1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, KOAc | 2.0-3.0 equivalents | The choice of base can significantly impact the reaction outcome.[7] |

| Solvent System | Dioxane/H₂O, Toluene/Ethanol, n-Propanol/H₂O, DMF/H₂O | Varies | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[2][8] |

| Temperature | 60-120 °C | Varies | Higher temperatures may be required for less reactive aryl halides.[3][4] |

| Reaction Time | 1-24 hours | Varies | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may need to be optimized depending on the reactivity of the aryl bromide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Biological Relevance

The 4-oxopiperidine motif is a key structural feature in many biologically active compounds, including kinase inhibitors. The Suzuki-Miyaura coupling provides a powerful tool to synthesize libraries of compounds containing this scaffold for screening against various biological targets. For instance, the synthesized biaryl compounds can be designed to interact with the hinge region of kinases, a common binding mode for ATP-competitive inhibitors.

Caption: Synthesis of a potential kinase inhibitor and its biological target.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a versatile building block in medicinal chemistry. The document details its application in the synthesis of kinase and protease inhibitors, provides exemplary experimental protocols, and visualizes relevant biological pathways.

Introduction

This compound is a valuable bifunctional reagent for drug discovery and development. Its structure incorporates a phenylboronic acid moiety, which is a cornerstone for palladium-catalyzed cross-coupling reactions, and a 4-oxopiperidine carbonyl group, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and ability to engage in key interactions with biological targets. This combination allows for its facile incorporation into a wide range of complex molecules, making it a key intermediate in the synthesis of targeted therapies.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in the pharmaceutical industry. The 4-oxopiperidine moiety can serve as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors.

Protein Kinase B (PKB/Akt) Inhibitors

A significant application of this compound is in the development of inhibitors for Protein Kinase B (PKB), also known as Akt. The PKB/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Signaling Pathway:

The PKB/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Application Notes and Protocols: Leveraging 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a key building block in the synthesis of novel kinase inhibitors, with a particular focus on targeting the PI3K/Akt signaling pathway. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of a hypothetical kinase inhibitor, AZD-Analog-1, which incorporates the specified boronic acid.

Introduction to Kinase Inhibition and the PI3K/Akt Pathway

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central pathway that governs cell survival, proliferation, and metabolism.[3] Consequently, the components of this pathway, particularly Akt (also known as Protein Kinase B), are attractive targets for the development of small molecule inhibitors.[1][4] Many kinase inhibitors are designed to be competitive with ATP, binding to the kinase's active site.[4]

The clinical-stage Akt inhibitor, Capivasertib (AZD5363) , serves as a valuable reference compound. It is a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] The structure of AZD5363 features a pyrrolopyrimidine core that interacts with the kinase hinge region, and a substituted piperidine moiety that extends into the solvent-exposed region.[7][8] While not a direct precursor to AZD5363, this compound offers a strategic scaffold for designing novel Akt inhibitors with potentially distinct structure-activity relationships (SAR).

Application of this compound

This compound is a versatile building block for introducing a functionalized phenyl-piperidine motif into target molecules via the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds, and it is widely used in pharmaceutical synthesis due to its mild reaction conditions and broad functional group tolerance.[11][12]

The 4-oxopiperidine moiety within this building block can serve several purposes in a kinase inhibitor:

-

Modulation of Physicochemical Properties: The polar nature of the ketone and amide functionalities can influence solubility and cell permeability.

-

Introduction of a Handle for Further Functionalization: The ketone can be further modified, for example, through reductive amination, to introduce additional diversity and explore new interactions with the target protein.

-

Potential for Hydrogen Bonding: The carbonyl oxygen of the oxopiperidine and the amide could act as hydrogen bond acceptors, potentially interacting with amino acid residues in the ATP-binding pocket or solvent-exposed regions of the kinase.

Proposed Synthesis of a Novel Akt Inhibitor: AZD-Analog-1

This section outlines the synthesis of a hypothetical Akt inhibitor, AZD-Analog-1 , utilizing this compound. The design of AZD-Analog-1 is inspired by the structure of AZD5363, incorporating a pyrrolopyrimidine core known to bind to the Akt hinge region.

Reaction Scheme:

References

- 1. apexbt.com [apexbt.com]

- 2. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. rose-hulman.edu [rose-hulman.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex organic molecules and potential pharmaceutical candidates. The protocols outlined below are representative examples and may require optimization for specific substrates and applications.

Introduction to this compound in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis. The presence of the boronic acid moiety allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The oxopiperidine carbonyl fragment can influence the electronic properties of the phenylboronic acid and may offer opportunities for further functionalization or act as a key pharmacophoric element in drug design. These coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

General Reaction Scheme

Application Notes and Protocols for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The design and synthesis of effective PROTACs require a diverse toolkit of chemical building blocks to systematically explore the structure-activity relationships governing ternary complex formation and subsequent protein degradation.[3]

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a versatile building block with potential applications in the synthesis of PROTACs. Its phenylboronic acid moiety can participate in various coupling reactions, while the 4-oxopiperidine group offers a reactive handle for linker attachment or further functionalization. This document provides detailed application notes and protocols for the potential use of this building block in the development of novel PROTACs.

Overview of PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to form a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound in PROTAC Synthesis

Potential Synthetic Strategies

The following diagram illustrates a hypothetical workflow for incorporating this building block into a PROTAC synthesis strategy.

Caption: Potential synthetic routes utilizing the building block.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in PROTAC synthesis. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Reductive Amination of the Oxopiperidine Moiety for Linker Attachment

This protocol describes the functionalization of the ketone on the piperidine ring to introduce an amine-containing linker.

Materials:

-

This compound

-

Amine-terminated linker (e.g., Boc-protected diamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and the amine-terminated linker (1.1 equivalents) in DCE.

-

Add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired functionalized building block.

Protocol 2: Suzuki Coupling for Linker Elongation

This protocol details the use of the phenylboronic acid moiety to form a carbon-carbon bond with a halogenated linker component.

Materials:

-

Functionalized 4-(4-Oxopiperidine-1-carbonyl)phenyl building block (from Protocol 1 or other synthesis)

-

Halogenated linker component (e.g., aryl or vinyl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the boronic acid building block (1 equivalent), the halogenated linker component (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Degas the solvent mixture (e.g., Dioxane/Water 4:1) by bubbling with an inert gas for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Characterization and Evaluation of Synthesized PROTACs

Once a PROTAC molecule is synthesized, a series of biochemical and cellular assays are necessary to evaluate its efficacy.

Key Assays for PROTAC Evaluation

| Assay Type | Purpose | Key Parameters |

| Binding Assays | To determine the binding affinity of the PROTAC to the target protein and the E3 ligase. | Kd (dissociation constant) |

| Ternary Complex Formation Assays | To confirm the formation of the POI-PROTAC-E3 ternary complex. | Cooperativity (α) |

| Ubiquitination Assays | To demonstrate that the PROTAC induces ubiquitination of the target protein. | Western Blot for ubiquitinated POI |

| Cellular Degradation Assays | To measure the degradation of the target protein in cells. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |

| Selectivity Assays | To assess the specificity of the PROTAC for the intended target protein. | Proteomics-based profiling |

| Cell Viability/Proliferation Assays | To determine the functional consequence of target protein degradation. | IC₅₀ (inhibitory concentration) |

Protocol 3: Western Blotting for Target Protein Degradation

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a condition with the PROTAC co-treated with a proteasome inhibitor.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control antibody.

-

Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Conclusion

This compound presents a promising, albeit not yet explicitly documented, building block for the synthesis of novel PROTACs. Its versatile chemical handles allow for its incorporation into various parts of the PROTAC structure. The provided protocols offer a starting point for researchers to explore the potential of this molecule in their PROTAC discovery programs. As with any PROTAC development, systematic evaluation through a cascade of biochemical and cellular assays is crucial to identify effective protein degraders.

References

Synthesis of Novel Heterocycles Utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds employing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a key building block. The versatile nature of this reagent, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a 4-oxopiperidine carbonyl group for potential further functionalization, makes it a valuable tool in medicinal chemistry and drug discovery. The protocols outlined herein are based on established Suzuki-Miyaura coupling methodologies and can be adapted for the synthesis of a wide array of heterocyclic cores, including pyridines, quinolines, indoles, and pyrimidines.

Application Notes

This compound is a bifunctional reagent that serves as an excellent partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable heterocyclic halide, leading to the generation of diverse molecular scaffolds. The presence of the 4-oxopiperidine moiety is of particular interest in drug design, as the piperidin-4-one core is a recognized pharmacophore in numerous biologically active compounds, exhibiting activities such as anticancer and anti-HIV properties.[1] The ketone functionality within this motif can also serve as a handle for subsequent chemical modifications, allowing for the exploration of structure-activity relationships.

The amide linkage in the starting material is generally stable under the basic conditions of the Suzuki-Miyaura reaction. Similarly, the ketone group on the piperidine ring is typically tolerant of these reaction conditions. However, careful selection of the base and reaction temperature is recommended to prevent any potential side reactions.

The primary application of this boronic acid is in the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. By coupling this reagent with various functionalized heterocyclic halides, a library of novel compounds can be readily synthesized for screening in drug discovery programs.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis of novel heterocycles using this compound via a Suzuki-Miyaura coupling reaction is depicted below. This process involves the palladium-catalyzed reaction between the boronic acid and a heterocyclic halide in the presence of a base.

Caption: General workflow for Suzuki-Miyaura coupling.

Key Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Synthesis of 2-(4-(4-Oxopiperidine-1-carbonyl)phenyl)pyridine

This protocol describes a general procedure for the coupling of this compound with a chloropyridine derivative.

Materials:

-

This compound

-

2-Chloropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask, add this compound (1.2 equiv.), 2-chloropyridine (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

-

In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) and dissolve in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-(4-Oxopiperidine-1-carbonyl)phenyl)pyridine.

Protocol 2: Synthesis of 4-(4-(4-Oxopiperidine-1-carbonyl)phenyl)quinoline

This protocol outlines a method for the synthesis of a quinoline derivative.

Materials:

-

This compound

-

4-Bromoquinoline

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromoquinoline (1.0 equiv.) and this compound (1.5 equiv.) in a mixture of toluene, ethanol, and water (e.g., 3:1:1).

-

Add sodium carbonate (2.0 equiv.) to the mixture.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-